N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide
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Overview
Description
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide is a complex organic compound that features a thiazole and triazole ring system. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds .
Mechanism of Action
Target of Action
Similar compounds with a thiazolo[3,2-b][1,2,4]triazole scaffold have been reported to exhibit potent analgesic and anti-inflammatory activities . This suggests that the compound may interact with cyclooxygenase (COX) enzymes, which are common targets for analgesic and anti-inflammatory drugs .
Mode of Action
Compounds with a similar thiazolo[3,2-b][1,2,4]triazole scaffold have been reported to exhibit analgesic and anti-inflammatory activities . These activities are often associated with the inhibition of COX enzymes, which play a key role in the production of prostaglandins, substances that mediate pain and inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes. Inhibition of these enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing pain and inflammation .
Pharmacokinetics
Similar compounds with a thiazolo[3,2-b][1,2,4]triazole scaffold have been reported to exhibit potent analgesic and anti-inflammatory activities , suggesting that they have suitable absorption, distribution, metabolism, and excretion (ADME) properties to exert their effects.
Result of Action
The result of the compound’s action is likely a reduction in pain and inflammation, given its potential analgesic and anti-inflammatory activities . This is typically achieved through the inhibition of prostaglandin production, which mediates pain and inflammation signals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide typically involves multiple steps, starting with the formation of the thiazole and triazole rings. The process often includes:
Formation of Thiazole Ring: This can be achieved through the cyclization of thioamides with α-haloketones under basic conditions.
Formation of Triazole Ring: This involves the reaction of hydrazides with carbon disulfide and subsequent cyclization.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes:
High-Pressure Reactions: Utilizing high-pressure reactors to enhance reaction rates.
Catalysis: Employing catalysts to improve the efficiency of the coupling reactions.
Purification: Using techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the heterocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities .
Scientific Research Applications
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic properties
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A natural product with a thiazole ring, known for its cytotoxic properties.
Uniqueness
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide is unique due to its specific combination of thiazole and triazole rings, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole and triazole moiety, which are known for their diverse biological activities. The molecular formula is C16H19N5S, with a molecular weight of approximately 363.42 g/mol. The presence of the o-tolyl group may enhance its lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have shown promising results against various bacterial strains. A study demonstrated that similar compounds had minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of thiazolo-triazole derivatives have been explored extensively. In vitro studies have shown selective cytotoxicity against tumor cell lines. For example, one study reported that derivatives exhibited IC50 values in the range of 28-290 ng/mL against various cancer cell lines, indicating their potential as chemotherapeutic agents .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with disease progression. For instance, some thiazolo-triazole derivatives were found to inhibit the interaction between amyloid beta peptide and its binding partners, which is implicated in Alzheimer's disease . This suggests a dual role in both antimicrobial and neuroprotective activities.
Case Study 1: Antimicrobial Efficacy
A series of synthesized thiazolo[3,2-b][1,2,4]triazole derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups displayed enhanced activity against Gram-positive bacteria compared to their counterparts with electron-donating groups .
Case Study 2: Anticancer Activity
In a comparative study involving various thiazolo-triazole derivatives, one compound demonstrated significant antiproliferative activity against human cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer). The log GI50 values were recorded as 5.84 and 5.66 respectively . This highlights the potential for these compounds in cancer therapy.
Table 1: Antimicrobial Activity of Thiazolo-Triazole Derivatives
Compound ID | Bacterial Strain | MIC (μg/mL) |
---|---|---|
10f | Staphylococcus aureus | 50 |
10g | Escherichia coli | 100 |
10h | Bacillus cereus | 75 |
Table 2: Anticancer Activity Against Tumor Cell Lines
Compound ID | Cell Line | IC50 (ng/mL) |
---|---|---|
15a | SNB-75 | 32 |
15b | UO-31 | 30 |
15c | WI-38 VA-13 | 28 |
Properties
IUPAC Name |
2-methyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-11(2)16(22)18-9-8-13-10-23-17-19-15(20-21(13)17)14-7-5-4-6-12(14)3/h4-7,10-11H,8-9H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKNBVOVFHBESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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